2-bromo-4-fluoro-6-nitrobenzaldehyde
Description
2-Bromo-4-fluoro-6-nitrobenzaldehyde is a halogenated aromatic aldehyde featuring a bromine atom at the 2-position, a fluorine atom at the 4-position, and a nitro group at the 6-position on the benzaldehyde core. This compound is of interest in organic synthesis due to the electron-withdrawing effects of its substituents, which influence its reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for pharmaceuticals or agrochemicals .
Properties
CAS No. |
1805421-10-6 |
|---|---|
Molecular Formula |
C7H3BrFNO3 |
Molecular Weight |
248 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-6-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-fluoro-2-nitrobenzaldehyde under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane. The reaction mixture is maintained at a low temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Reduction: Formation of 2-bromo-4-fluoro-6-aminobenzaldehyde.
Oxidation: Formation of 2-bromo-4-fluoro-6-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-4-fluoro-6-nitrobenzaldehyde is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-bromo-4-fluoro-6-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional uniqueness of 2-bromo-4-fluoro-6-nitrobenzaldehyde becomes evident when compared to analogs with variations in substituent positions, functional groups, or electronic properties. Below is a systematic analysis:
Substituent Position Isomerism
4-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS 856767-09-4) :
This positional isomer swaps the bromine and fluorine positions (4-bromo vs. 2-bromo in the target compound) and replaces the nitro group with a hydroxyl group. The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to the nitro-substituted aldehyde. Computational similarity scores indicate a 0.94 structural overlap, yet the electronic profile diverges significantly due to the electron-donating hydroxyl group versus the electron-withdrawing nitro group .2-Bromo-4-fluoro-6-nitro-aniline :
Replacing the aldehyde group with an amine (-NH₂) alters reactivity. The amine enables participation in diazotization and amidation reactions, whereas the aldehyde group is pivotal in condensation reactions (e.g., forming Schiff bases). This substitution also reduces the compound’s electrophilicity at the aromatic ring .
Functional Group Variations
- Sulfonamides are often explored for antimicrobial applications, whereas aldehydes are more commonly used as synthetic intermediates .
Methyl 4-bromo-2-fluoro-6-methoxybenzoate :
The ester and methoxy groups in this compound enhance lipophilicity, making it more suitable for applications requiring membrane permeability. In contrast, the nitro and aldehyde groups in the target compound favor reactions in polar aprotic solvents .
Electronic Effects of Substituents
The nitro group in this compound is a strong electron-withdrawing group, which deactivates the aromatic ring and directs electrophilic substitutions to specific positions. Comparatively, analogs with methoxy (-OCH₃) or hydroxyl (-OH) groups (e.g., 4-bromo-2-fluoro-6-methoxybenzoic acid) exhibit ring activation, enabling faster electrophilic reactions but reduced stability under acidic conditions .
Data Table: Key Structural and Computational Comparisons
| Compound Name | Molecular Formula | Key Substituents | Similarity Score* | Notable Properties |
|---|---|---|---|---|
| This compound | C₇H₃BrFNO₃ | -Br, -F, -NO₂, -CHO | Reference | High electrophilicity, EWG effects |
| 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C₇H₄BrFO₂ | -Br, -F, -OH, -CHO | 0.94 | Hydrogen-bonding, increased solubility |
| 2-Bromo-4-fluoro-6-nitro-aniline | C₆H₄BrFN₂O₂ | -Br, -F, -NO₂, -NH₂ | — | Diazotization capability |
| Methyl 4-bromo-2-fluoro-6-methoxybenzoate | C₉H₈BrFO₃ | -Br, -F, -OCH₃, -COOCH₃ | 0.88 | Lipophilic, ester hydrolysis susceptibility |
*Similarity scores derived from computational structural comparisons .
Critical Notes
Positional Isomerism: Minor changes in substituent positions (e.g., bromine at 2- vs. 4-) can drastically alter reactivity and applications.
Functional Group Trade-offs : Aldehydes prioritize electrophilicity, whereas amines or esters enable divergent reaction pathways.
This analysis underscores the importance of substituent selection in tuning the properties of halogenated benzaldehyde derivatives for targeted synthetic or industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
